2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
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Overview
Description
2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxin ring, a thiophene sulfonyl group, and a piperazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of Piperazine Moiety: The benzodioxin intermediate is then reacted with piperazine under basic conditions to introduce the piperazine moiety.
Sulfonylation: The piperazine derivative is then sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with a suitable methanone precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzodioxin and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin and thiophene derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as cholinesterases and lipoxygenases, which are involved in various biological processes
Molecular Pathways: By inhibiting these enzymes, the compound can modulate pathways related to inflammation, neurotransmission, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin and sulfonamide moieties.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: Similar structure with variations in the substituents.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is unique due to its combination of a benzodioxin ring, a thiophene sulfonyl group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c20-17(13-3-4-14-15(12-13)24-10-9-23-14)18-5-7-19(8-6-18)26(21,22)16-2-1-11-25-16/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNWCAZMHPGXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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